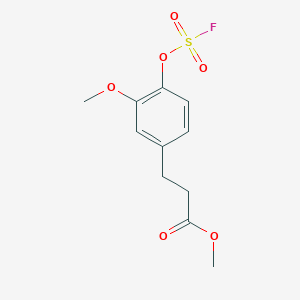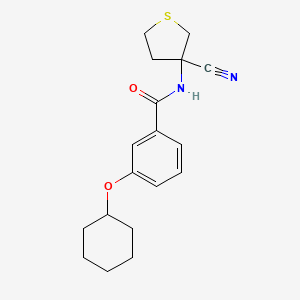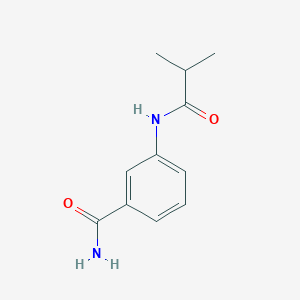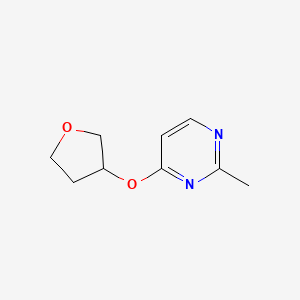
2-Methyl-4-(oxolan-3-yloxy)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Methyl-4-(oxolan-3-yloxy)pyrimidine” is a derivative of pyrimidine, an aromatic heterocyclic organic compound similar to pyridine . Pyrimidines are known to display a wide array of biological and pharmacological activities, including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the use of organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be analyzed using computational tools . Quantum and chemical parameters can be calculated and the molecular electrostatic surface potential (MEP) can be studied, which predicts the highly electronic sites around the compounds .Chemical Reactions Analysis
Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial, and antimicrobial activities . The mechanism of action of pyrimidine-based anti-inflammatory agents is associated with the inhibition of PGE 2 generated by COX enzymes .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be influenced by various factors. For instance, the electronic effect on the phenyl ring affects the activity, an electron-donating group (EDG) gives more activity .Aplicaciones Científicas De Investigación
Structural Analysis and Molecular Interactions :
- The crystal structure of O4-Methylthymidine, a related compound, was analyzed to understand its biological properties, particularly the effects of methylation on the pyrimidine base. This study is significant for understanding the mutagenic potential and mispairing with guanine (Brennan et al., 1986).
Herbicide Development :
- Studies on the development of new herbicides, including KIH-6127, involved the synthesis and structure-activity analysis of analogues of the compound. These studies are crucial for improving agricultural practices and developing more effective herbicides (Tamaru et al., 1997).
Synthesis of Biologically Active Compounds :
- Research focused on synthesizing biologically active heterocyclic compounds, such as 2-Methyl-3-chloro-9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine Hydrochloride, highlights the importance of these compounds in medicinal chemistry (Zhang et al., 2013).
Antitumor Applications :
- The synthesis of a novel series of pyrrolo[2,3-d]pyrimidines as potential nonclassical antifolates targeting thymidylate and purine nucleotide biosynthesis suggests their use in antitumor therapies (Liu et al., 2015).
Dual Inhibition of Enzymes for Antitumor Agents :
- Research into dual inhibitors of thymidylate synthase and dihydrofolate reductase, using compounds like N-¿2-amino-4-methyl[(pyrrolo[2, 3-d]pyrimidin-5-yl)ethyl]benzoyl¿-L-glutamic acid, suggests significant potential in antitumor medication development (Gangjee et al., 2000).
Conformational Analysis of Modified tRNA :
- Studies on the conformational rigidity of specific pyrimidine residues in tRNA, resulting from posttranscriptional modifications, are essential for understanding RNA structure and function (Kawai et al., 1992).
Chemotherapy of AIDS :
- Research on the synthesis of hydrazide-hydrazone moieties coupled with pyrimidine frameworks indicates potential applications in designing drugs for AIDS chemotherapy (Ajani et al., 2019).
Antiviral Properties :
- The discovery of 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines with notable antiviral properties showcases the potential of these compounds in treating viral infections (Munier-Lehmann et al., 2015).
Insecticidal and Antibacterial Potential :
- The synthesis of pyrimidine-linked pyrazole heterocyclics and their evaluation for insecticidal and antibacterial potential highlights their relevance in pest control and infection management (Deohate & Palaspagar, 2020).
Mecanismo De Acción
Target of Action
Pyrimidine derivatives have been studied for their neuroprotective and anti-inflammatory properties . They have shown promising results in human microglia and neuronal cell models .
Mode of Action
Pyrimidine derivatives have been observed to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . They also reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
Pyrimidine derivatives have been associated with the inhibition of er stress, apoptosis, and the nf-kb inflammatory pathway . These pathways play crucial roles in neuroprotection and anti-inflammatory responses .
Result of Action
Pyrimidine derivatives have shown promising neuroprotective and anti-inflammatory properties . They have demonstrated significant anti-neuroinflammatory properties and promising neuroprotective activity .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-methyl-4-(oxolan-3-yloxy)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-7-10-4-2-9(11-7)13-8-3-5-12-6-8/h2,4,8H,3,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OISCPUANRTVOOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCOC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


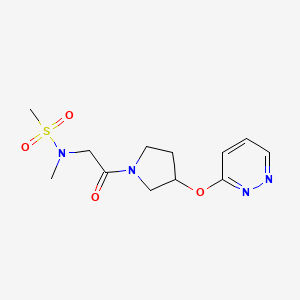
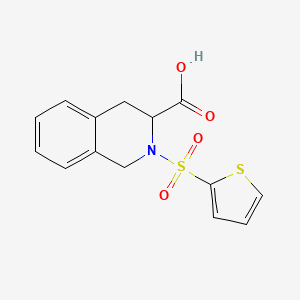
![N-(4-bromophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B2474868.png)
![2-[(3S,3Ar,6aR)-5-(9H-fluoren-9-ylmethoxycarbonyl)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-3-yl]acetic acid](/img/structure/B2474869.png)
![1-(7,7-Dimethyl-1-bicyclo[2.2.1]heptanyl)-N-methylmethanamine;hydrochloride](/img/structure/B2474870.png)
![N-[(6S)-4,5,6,7-Tetrahydro-1,3-benzothiazol-6-yl]prop-2-enamide](/img/structure/B2474871.png)

![Methyl 3-(4,7,8-trimethyl-1,3-dioxo-6-propylpurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2474874.png)
